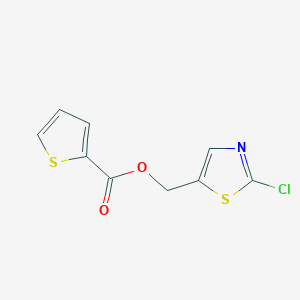

![molecular formula C7H6ClN3 B2933954 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1551174-78-7](/img/structure/B2933954.png)

2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

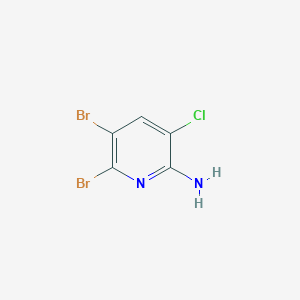

“2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine” is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class . It’s a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings . Triazoles, including this compound, are known to exhibit versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

The compound can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . A mixture of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, the appropriate 3-(substituted benzylideneamino)-5-mercapto-1H-1,2,4-triazoles, and anhydrous potassium carbonate in DMF was stirred overnight .Molecular Structure Analysis

Triazoles, including “2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine”, are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They contain two carbon and three nitrogen atoms in their five-membered aromatic azole chain .Chemical Reactions Analysis

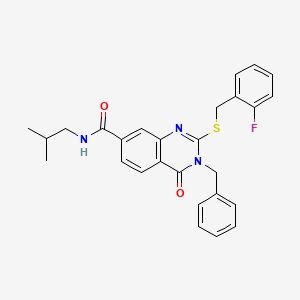

The compound is part of a series of novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, which were synthesized as potential antiviral and antimicrobial agents . The new compounds were synthesized via aromatic nucleophilic substitution .Wissenschaftliche Forschungsanwendungen

Pharmacology

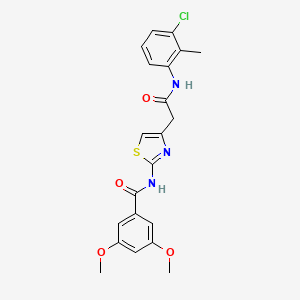

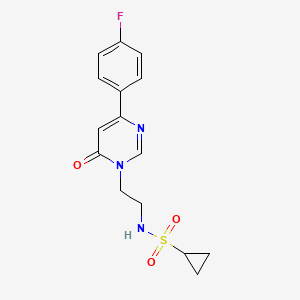

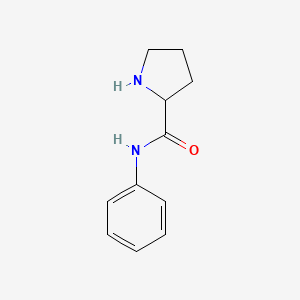

Triazole derivatives, including 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine, have been extensively studied for their pharmacological potentials. They are known to exhibit a wide range of biological activities due to their ability to interact with various enzymes and receptors . These compounds have been utilized in the development of drugs with antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties .

Agrochemistry

In the agrochemical industry, triazole compounds are valued for their antimicrobial properties, which can be leveraged to protect crops from various pathogens. The synthesis and study of their antimicrobial, antioxidant, and antiviral potential are crucial for developing new classes of agrochemical agents .

Material Chemistry

The unique structure of triazole derivatives makes them suitable for applications in material science. They have been used in the design of efficient light-emitting materials for phosphorescent OLED devices, demonstrating the versatility of these compounds in various technological applications .

Medicinal Chemistry

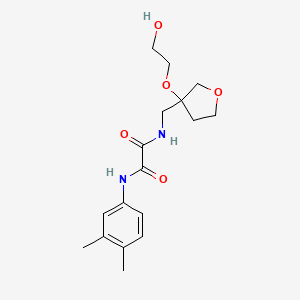

Triazole derivatives are central to medicinal chemistry, where they serve as core molecules for the design and synthesis of many therapeutic compounds. Their structural component is crucial in drug classes targeting a variety of diseases and conditions .

Disease Treatment

Triazole derivatives are involved in the treatment of diseases, particularly in the development of antiproliferative agents against cancer cells. They have shown moderate activities against various cancer cell lines, indicating their potential in cancer therapy .

Antimicrobial Applications

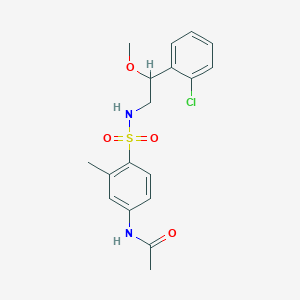

The antimicrobial potential of triazole derivatives is significant, with studies showing their effectiveness against a range of pathogenic organisms. This makes them valuable in the fight against multidrug-resistant pathogens .

Antiviral Research

Triazole compounds have been synthesized for their antiviral activities, with some derivatives showing promising results in plaque-reduction assays. This highlights their potential use in the development of antiviral drugs .

Wirkmechanismus

Mode of Action

Triazole compounds, which include [1,2,4]triazolo[1,5-a]pyridine derivatives, are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Biochemical Pathways

Given that [1,2,4]triazolo[1,5-a]pyridine derivatives have been used as inhibitors of janus kinases , it can be inferred that they may affect the JAK-STAT signaling pathway, which is involved in processes such as immunity, cell division, cell death, and tumor formation.

Result of Action

Given that [1,2,4]triazolo[1,5-a]pyridine derivatives have been used as inhibitors of janus kinases , it can be inferred that they may have an effect on cellular processes regulated by these kinases.

Action Environment

It’s known that the synthesis of [1,2,4]triazolo[1,5-a]pyridines can be achieved under microwave conditions , suggesting that the synthesis process may be influenced by environmental factors such as temperature.

Eigenschaften

IUPAC Name |

2-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQBNDYAHLOJKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2933871.png)

![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2933872.png)

![6-(4-Chlorophenyl)-4-(2,3-dichlorophenyl)-2-[(4-methylphenyl)methyl]-4,5-dihydropyridazin-3-one](/img/structure/B2933883.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2933888.png)

![[6-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine](/img/structure/B2933891.png)

![N'-(2-Cyanophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2933894.png)